7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate
CAS No.: 101651-90-5
Cat. No.: VC18418948
Molecular Formula: C17H22ClN5O7S
Molecular Weight: 475.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101651-90-5 |
---|---|
Molecular Formula | C17H22ClN5O7S |
Molecular Weight | 475.9 g/mol |
IUPAC Name | [3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
Standard InChI | InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4) |
Standard InChI Key | XUEIYTBYODJVMT-UHFFFAOYSA-N |
Canonical SMILES | CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates a benzo[g]pteridine-2,4-dione core substituted at position 7 with chlorine and at position 10 with a 3-(diethylamino)-2-hydroxypropyl chain. The sulfate salt enhances solubility, a critical factor for in vitro applications . Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | [3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium; hydrogen sulfate |
Molecular Formula | |
Molecular Weight | 475.9 g/mol |
SMILES | CCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O |
InChIKey | XUEIYTBYODJVMT-UHFFFAOYSA-N |
The presence of the diethylamino group confers basicity, while the hydroxypropyl linker may influence conformational flexibility . Spectroscopic predictions, including collision cross-section data for adducts like [M+H]⁺ (189.9 Ų), suggest moderate polarity compatible with liquid chromatography applications .
Physicochemical Characteristics
Supplier data provide critical insights into the compound’s handling requirements:
Parameter | Specification |
---|---|
Appearance | Powder or liquid (color unspecified) |
Assay | ≥99% |
Storage | Dry, dark, ventilated environment |
Solubility | Presumed water-soluble (sulfate form) |
The liquid form noted by some suppliers suggests possible formulations in solvents like dimethyl sulfoxide (DMSO) or aqueous buffers . Stability under ambient conditions remains unverified, necessitating storage at controlled temperatures.
Supplier | Minimum Order | Packaging | Application Claim |
---|---|---|---|
Zibo Hangyu Biotechnology | 10 g | Custom | “Important raw material” |
Chemlyte Solutions | 100 g | Grams/Kilograms | R&D and commercial use |
Antimex Chemical | Not specified | Box/OPP | “Healing drugs” |
While “healing drugs” implies therapeutic potential, no peer-reviewed studies validate this claim . Isoalloxazines are precursors to flavin cofactors (e.g., FAD, FMN), hinting at roles in enzymatic assays or mitochondrial function studies.
Comparative Analysis with Structural Analogs
A related compound, 10-[3-[bis(2-hydroxyethyl)amino]propyl]-7-chlorobenzo[g]pteridine-2,4-dione (CID 58658), differs in its substitution pattern, replacing diethylamino with bis(2-hydroxyethyl)amino . This alteration increases hydrophilicity, as evidenced by its higher predicted collision cross-section (203.3 Ų for [M+Na]⁺ vs. 189.9 Ų for the target compound) . Such structural variations highlight the tunability of isoalloxazine derivatives for specific solubility or binding requirements.
Future Research Directions
-
Pharmacological Profiling: Screen for antioxidant, antimicrobial, or anticancer activity, given the redox-active nature of isoalloxazines.
-
Synthetic Optimization: Develop greener or higher-yield synthesis routes.
-
Toxicological Studies: Assess acute and chronic toxicity in model organisms.
-
Formulation Development: Explore drug delivery systems for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume